molecular formula C21H22N2O4 B4994258 2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5612-88-4

2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4994258
CAS No.: 5612-88-4
M. Wt: 366.4 g/mol
InChI Key: HLDQHPCVWBTDIU-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a pyrimidine core substituted with a 2-phenylethyl ester group at position 5, a 2-methoxyphenyl group at position 4, and a methyl group at position 4. The compound’s structural complexity arises from its aromatic and heterocyclic components, which confer unique physicochemical and biological properties. The 2-methoxyphenyl substituent enhances electronic effects, while the 2-phenylethyl ester group contributes to lipophilicity, influencing solubility and pharmacokinetic behavior .

Properties

IUPAC Name

2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-18(20(24)27-13-12-15-8-4-3-5-9-15)19(23-21(25)22-14)16-10-6-7-11-17(16)26-2/h3-11,19H,12-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDQHPCVWBTDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386223
Record name phenethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5612-88-4
Record name phenethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-keto esters under acidic or basic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique structural properties.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Compound Name Molecular Formula Substituents Key Features Biological/Physicochemical Impact Reference
Target Compound : 2-Phenylethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₃H₂₄N₂O₅ - 2-Phenylethyl ester (position 5)
- 2-Methoxyphenyl (position 4)
- Methyl (position 6)
Enhanced lipophilicity and solubility due to methoxy and phenylethyl groups Potential anticancer and enzyme inhibition activity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₆N₂O₃ - Ethyl ester (position 5)
- Phenyl (position 4)
Simpler structure; lacks methoxy group Reduced solubility; moderate antibacterial activity
6-Methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine C₁₁H₁₂N₂OS - Thioxo (position 2)
- Phenyl (position 4)
Sulfur atom increases reactivity Higher antioxidant activity (e.g., IC₅₀ = 0.6 mg/ml in DPPH assay)
Butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₇H₂₁FN₂O₃ - Fluorophenyl (position 4)
- Butyl ester (position 5)
Fluorine enhances stability and binding affinity Improved pharmacokinetics in drug delivery
Ethyl 6-(chloromethyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₆H₁₇ClN₂O₅ - Chloromethyl (position 6)
- 3-Methoxyphenyl (position 4)
Chloromethyl group increases electrophilicity Suited for covalent binding in drug design

Key Research Findings

Impact of Ester Groups

  • 2-Phenylethyl vs. Ethyl/Butyl Esters : The 2-phenylethyl ester in the target compound improves lipophilicity compared to ethyl or methyl esters, facilitating membrane permeability. However, butyl esters (e.g., in fluorophenyl analogs) offer prolonged metabolic stability .
  • Methoxy Substitution : The 2-methoxyphenyl group in the target compound enhances electronic effects, stabilizing interactions with aromatic residues in enzymes or receptors. This contrasts with unsubstituted phenyl analogs, which show weaker binding .

Heteroatom Modifications

  • Thioxo vs. Oxo Groups : Replacing the oxo group with thioxo (e.g., in sulfur-containing analogs) significantly alters reactivity. Thioxo derivatives exhibit radical scavenging capabilities (e.g., IC₅₀ = 0.6 mg/ml in DPPH assays) due to sulfur’s redox activity .
  • Halogen Effects : Fluorine in fluorophenyl analogs (e.g., butyl 4-(2-fluorophenyl)-6-methyl-2-oxo- derivatives) increases lipophilicity and metabolic stability, while chloromethyl groups (e.g., in chloromethyl-substituted analogs) enhance electrophilicity for covalent drug targeting .

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